molecular formula C7H11IO2 B13909586 Methyl 3-(iodomethyl)cyclobutanecarboxylate

Methyl 3-(iodomethyl)cyclobutanecarboxylate

Cat. No.: B13909586
M. Wt: 254.07 g/mol
InChI Key: BUVPIEMUNYQJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(iodomethyl)cyclobutanecarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the halogenation of the methyl group using iodine and a suitable oxidizing agent .

Industrial Production Methods

the general approach would involve large-scale esterification and halogenation reactions under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)cyclobutanecarboxylate
  • Methyl 3-(chloromethyl)cyclobutanecarboxylate
  • Methyl 3-(fluoromethyl)cyclobutanecarboxylate

Uniqueness

Methyl 3-(iodomethyl)cyclobutanecarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

methyl 3-(iodomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3

InChI Key

BUVPIEMUNYQJAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.